molecular formula C14H12O4 B3060752 Methyl 3,5-Bis(propargyloxy)benzoate CAS No. 768387-51-5

Methyl 3,5-Bis(propargyloxy)benzoate

Cat. No. B3060752
CAS RN: 768387-51-5
M. Wt: 244.24 g/mol
InChI Key: LTVUCTGIMYZCJU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of “Methyl 3,5-Bis(propargyloxy)benzoate” involves several steps. For instance, one method involves reacting 3,5 dihydroxy benzoic acid with anhydrous K2CO3 and 80% propargyl bromide in toluene. This mixture is then reacted in DMF and treated with 4N NaOH in dioxane:H2O 80:20v/v .


Molecular Structure Analysis

The molecular structure of “Methyl 3,5-Bis(propargyloxy)benzoate” is complex. It has been studied using single crystal X-ray study . The addition of a phenylacetylene spacer has a slight influence on the layer lattice arrangement of the benzoates .


Chemical Reactions Analysis

“Methyl 3,5-Bis(propargyloxy)benzoate” can undergo various chemical reactions. For example, it can be used in the synthesis of glycodendrimers and glycodentromers crowned with galactose units .

Scientific Research Applications

Synthesis of Glyco-dendrimers and Dentromers

This compound has been used in the synthesis of galactose coated novel glyco-dendrimers and dentromers . These structures have been developed using a Cu (I)-catalyzed azide–alkyne cycloaddition (CuAAC) reaction strategy . The synthesized scaffolds were characterized by spectral studies such as 1H, 13C NMR, FT-IR, MALDI-TOF MS, HRMS and SEC analysis .

Drug Delivery Systems

The unique structure of dendrimers, which can be obtained using this compound, allows them to be used in various fields including drug delivery . Their superior branching, three-dimensional structure, high monodispersity and multivalent functional residue make them ideal for this application .

Gene Delivery Systems

Similar to drug delivery, the structure of dendrimers also makes them suitable for gene delivery . Their ability to carry genetic material and deliver it to specific cells makes them a promising tool in gene therapy .

Photodynamic Therapy

Dendrimers, which can be synthesized using this compound, have also found applications in photodynamic therapy . This involves the use of light-sensitive compounds to treat various medical conditions .

Biosensors

The unique properties of dendrimers make them useful in the development of biosensors . These devices use biological molecules to detect the presence of various substances .

Anti-Cancer Vaccines

Dendrimers have been explored for their potential use in the development of anti-cancer vaccines . Their ability to carry and deliver specific molecules makes them a promising tool in cancer treatment .

Anti-Microbial Vaccines

In addition to anti-cancer vaccines, dendrimers have also been explored for their potential use in the development of anti-microbial vaccines . Their structure allows them to carry and deliver specific molecules that can help fight against various microbial infections .

Cyclization of Chromane Derivatives

This compound has been used in the cyclization of 3-(propargyloxy)-5-benzyloxy-benzoic acid methyl ester . This process resulted in the formation of a new, unexpected compound .

Safety and Hazards

When handling “Methyl 3,5-Bis(propargyloxy)benzoate”, it is advised to avoid breathing mist, gas or vapours. Contact with skin and eyes should be avoided. Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

Future Directions

“Methyl 3,5-Bis(propargyloxy)benzoate” has potential applications in the field of crystal engineering . It can be used in the synthesis of glycodendrimers and glycodentromers, which could have potential applications in various fields .

Mechanism of Action

C14H12O4C_{14}H_{12}O_{4}C14​H12​O4​

. This compound has a molecular weight of 244.24 and appears as a solid . Its melting point is 105-106℃ (lit.) . Despite its intriguing structure, the specific biological activities and mechanism of action of this compound are not well-studied. However, based on the available information, we can make some educated assumptions.

Target of Action

The specific biological targets of Methyl 3,5-Bis(propargyloxy)benzoate are currently unknown. Compounds with similar structures have been studied for their potential inhibitory effects on various enzymes .

properties

IUPAC Name

methyl 3,5-bis(prop-2-ynoxy)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O4/c1-4-6-17-12-8-11(14(15)16-3)9-13(10-12)18-7-5-2/h1-2,8-10H,6-7H2,3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTVUCTGIMYZCJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)OCC#C)OCC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90393716
Record name Methyl 3,5-Bis(propargyloxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90393716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

768387-51-5
Record name Methyl 3,5-Bis(propargyloxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90393716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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